molecular formula C20H26N4O3 B349223 N-(2-methoxyethyl)-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine CAS No. 899393-99-8

N-(2-methoxyethyl)-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

Cat. No.: B349223
CAS No.: 899393-99-8
M. Wt: 370.4g/mol
InChI Key: FAXUYXSDWOCCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-isopropyl-N-(2-methoxyethyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-amine is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-N-(2-methoxyethyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-amine involves multiple steps, including the formation of the pyrano, pyrido, and furo rings. The key steps typically involve:

    Cyclization Reactions: Formation of the pyrano and pyrido rings through cyclization reactions.

    Substitution Reactions: Introduction of the isopropyl and methoxyethyl groups via substitution reactions.

    Amidation: Formation of the amine group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isopropyl and methoxyethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrano and pyrido derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science:

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Biomolecular Interactions: Studies on its interactions with DNA and proteins.

Medicine

    Anticancer Activity: Potential use as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Antiviral Activity: Research into its effectiveness against viral infections.

Industry

    Pharmaceuticals: Use in the development of new drugs.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. It binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The molecular targets include kinases and proteases, which are involved in various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Similar structure but lacks the furo ring.

    Pyrimido[4,5-d]pyrimidine: Similar structure but lacks the pyrano ring.

Uniqueness

5-isopropyl-N-(2-methoxyethyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-8-amine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

899393-99-8

Molecular Formula

C20H26N4O3

Molecular Weight

370.4g/mol

IUPAC Name

N-(2-methoxyethyl)-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C20H26N4O3/c1-11(2)15-13-9-26-20(3,4)8-12(13)14-16-17(27-19(14)24-15)18(23-10-22-16)21-6-7-25-5/h10-11H,6-9H2,1-5H3,(H,21,22,23)

InChI Key

FAXUYXSDWOCCSQ-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)NCCOC

Canonical SMILES

CC(C)C1=NC2=C(C3=C1COC(C3)(C)C)C4=C(O2)C(=NC=N4)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.